NDM-1 inhibitor-3
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Overview
Description
NDM-1 inhibitor-3 is a compound known for its ability to inhibit New Delhi Metallo-β-lactamase-1 (NDM-1), an enzyme that confers resistance to a broad range of β-lactam antibiotics, including carbapenems . This enzyme is predominantly found in Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae . The emergence of NDM-1 producing bacteria poses a significant threat to public health due to their resistance to most available antibiotics .
Preparation Methods
The synthesis of NDM-1 inhibitor-3 involves several steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Step 1: Preparation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure by introducing various substituents using reagents such as alkyl halides or acyl chlorides.
Step 3: Purification of the final product using techniques like recrystallization or chromatography.
Industrial production methods for this compound are optimized to ensure high yield and purity. These methods often involve large-scale reactions in batch or continuous flow reactors, followed by purification steps to isolate the desired compound .
Chemical Reactions Analysis
NDM-1 inhibitor-3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific substituents and reaction conditions employed .
Scientific Research Applications
NDM-1 inhibitor-3 has a wide range of scientific research applications, including:
Mechanism of Action
NDM-1 inhibitor-3 exerts its effects by binding to the active site of the NDM-1 enzyme, thereby preventing the hydrolysis of β-lactam antibiotics . The compound interacts with key residues in the enzyme’s active site, forming stable complexes that inhibit its catalytic activity . This inhibition restores the antibacterial activity of β-lactam antibiotics against NDM-1 producing bacteria .
Comparison with Similar Compounds
NDM-1 inhibitor-3 is unique in its ability to inhibit NDM-1 with high specificity and potency. Similar compounds include:
Captopril: A thiol-containing compound that inhibits NDM-1 by binding to its active site.
Thiorphan: Another thiol-containing inhibitor with a similar mechanism of action.
Aspergillomarasmine: A natural product that chelates zinc ions in the active site of NDM-1, thereby inhibiting its activity.
Compared to these compounds, this compound offers improved stability and efficacy, making it a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C16H12O4 |
---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
(2E)-2-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxy-3H-inden-1-one |
InChI |
InChI=1S/C16H12O4/c17-12-5-4-9(7-14(12)19)6-11-8-10-2-1-3-13(18)15(10)16(11)20/h1-7,17-19H,8H2/b11-6+ |
InChI Key |
JAZRQNUBFAWFGH-IZZDOVSWSA-N |
Isomeric SMILES |
C\1C2=C(C(=CC=C2)O)C(=O)/C1=C/C3=CC(=C(C=C3)O)O |
Canonical SMILES |
C1C2=C(C(=CC=C2)O)C(=O)C1=CC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
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